N-Desisopropyl-N-formyl Bisoprolol
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Overview
Description
N-Desisopropyl-N-formyl Bisoprolol is a chemical compound with the molecular formula C16H25NO5 and a molecular weight of 311.37 g/mol . It is a derivative of Bisoprolol, a well-known beta-blocker used in the treatment of cardiovascular diseases. This compound is primarily used as an impurity reference standard in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desisopropyl-N-formyl Bisoprolol involves the reaction of Bisoprolol with formamide under specific conditions. The process typically includes:
Starting Material: Bisoprolol
Reagent: Formamide
Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: To handle the increased volume of reactants.
Quality Control: Rigorous testing to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: N-Desisopropyl-N-formyl Bisoprolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the formyl group to other functional groups.
Substitution: The compound can undergo substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-Desisopropyl-N-formyl Bisoprolol has several applications in scientific research:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as an impurity in drug formulations.
Industry: Utilized in quality control processes for the production of Bisoprolol.
Mechanism of Action
The mechanism of action of N-Desisopropyl-N-formyl Bisoprolol is related to its parent compound, Bisoprolol. Bisoprolol is a selective beta-1 adrenergic receptor antagonist, which means it blocks the action of epinephrine and norepinephrine on beta-1 receptors in the heart. This leads to a decrease in heart rate and blood pressure . The specific molecular targets and pathways involved in the action of this compound are still under investigation .
Comparison with Similar Compounds
Bisoprolol: The parent compound, used as a beta-blocker.
Nebivolol: Another beta-1 adrenergic receptor antagonist with additional vasodilatory properties.
Atenolol: A selective beta-1 blocker used for similar therapeutic purposes.
Uniqueness: N-Desisopropyl-N-formyl Bisoprolol is unique due to its specific structural modifications, which make it useful as an impurity reference standard. Its distinct chemical properties allow for detailed analytical studies and quality control in pharmaceutical applications .
Properties
IUPAC Name |
N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5/c1-13(2)21-8-7-20-10-14-3-5-16(6-4-14)22-11-15(19)9-17-12-18/h3-6,12-13,15,19H,7-11H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRCLDMYFNBBDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOCC1=CC=C(C=C1)OCC(CNC=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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